REACTION_CXSMILES
|
ClCl.[C:3]([Cl:7])(Cl)(Cl)Cl.[CH:8]([C:11]1[NH:12][C:13]([CH2:18][OH:19])=C(CO)[N:15]=1)([CH3:10])[CH3:9]>C(O)C>[CH:8]([C:11]1[NH:12][C:13]([CH2:18][OH:19])=[C:3]([Cl:7])[N:15]=1)([CH3:10])[CH3:9] |f:0.1|
|
Name
|
chlorine carbon tetrachloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCl.C(Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
2.52 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)C=1NC(=C(N1)CO)CO
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
a temperature of 40° C.
|
Type
|
ADDITION
|
Details
|
After the dropwise addition
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
After the residual brown oil was dissolved in water
|
Type
|
ADDITION
|
Details
|
sodium carbonate was added
|
Type
|
CUSTOM
|
Details
|
The mixture was evaporated again under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The obtained resulting solid product
|
Type
|
EXTRACTION
|
Details
|
was extracted with ethanol
|
Type
|
CUSTOM
|
Details
|
the extract was evaporated under reduced pressure
|
Type
|
EXTRACTION
|
Details
|
the resulting solid product was extracted with cold water
|
Type
|
CUSTOM
|
Details
|
0.71 Grams of the starting 2-isopropyl-4,5-bis(hydroxymethyl) imidazole was recovered as the extraction residue
|
Type
|
EXTRACTION
|
Details
|
the extract
|
Type
|
CUSTOM
|
Details
|
after evaporate under reduced pressure
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)C=1NC(=C(N1)Cl)CO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |